1-Propanamine, 3-(diethylmethylsilyl)-
Description
1-Propanamine, 3-(diethylmethylsilyl)- is a silylated alkylamine derivative characterized by a diethylmethylsilyl group (-Si(CH2CH3)2CH3) attached to the third carbon of the propanamine backbone. Its molecular formula is C8H21NSi, with a molecular weight of 159.35 g/mol. The diethylmethylsilyl substituent likely enhances hydrophobicity and modifies reactivity compared to non-silylated amines.
Properties
CAS No. |
13014-84-1 |
|---|---|
Molecular Formula |
C8H21NSi |
Molecular Weight |
159.34 g/mol |
IUPAC Name |
3-[diethyl(methyl)silyl]propan-1-amine |
InChI |
InChI=1S/C8H21NSi/c1-4-10(3,5-2)8-6-7-9/h4-9H2,1-3H3 |
InChI Key |
LSSHHSHIJANGKT-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(CC)CCCN |
Canonical SMILES |
CC[Si](C)(CC)CCCN |
Other CAS No. |
13014-84-1 |
Origin of Product |
United States |
Scientific Research Applications
Applications Overview
-
Surface Modifications
- Silane Coupling Agents : 1-Propanamine, 3-(diethylmethylsilyl)- is utilized as a silane coupling agent in the modification of surfaces. Its ability to bond organic materials to inorganic substrates makes it valuable in enhancing adhesion properties in coatings and sealants .
- Nanoparticle Coatings : The compound is employed in the synthesis of biocompatible coatings for nanoparticles. For instance, it has been used to functionalize magnetite nanoparticles for biomedical applications, improving their compatibility with biological systems and enhancing their utility in drug delivery systems .
-
Pharmaceutical Applications
- Drug Delivery Systems : Research indicates that derivatives of 1-propanamine, including those modified with silanes, can be integrated into drug delivery vehicles. These modifications can improve the stability and efficacy of therapeutic agents by facilitating controlled release mechanisms .
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as an intermediate in the synthesis of various APIs, particularly in the development of novel therapeutic agents with enhanced pharmacological profiles .
-
Polymer Chemistry
- Polymeric Materials : It is used in the preparation of polyampholyte-coated polymers, which exhibit unique properties beneficial for applications in drug delivery and tissue engineering. These polymers can be engineered to respond to environmental stimuli, such as pH or temperature changes .
- Gene Delivery Vectors : The compound has been explored as a component in non-viral vectors for gene therapy, where its amine functionalities enhance the complexation of nucleic acids and facilitate cellular uptake .
Data Tables
Case Studies
-
Case Study on Nanoparticle Functionalization
- A study published in Scientific Reports highlighted the use of diethylmethylsilyl derivatives in creating magnetite nanoparticles with enhanced biocompatibility. The modified nanoparticles showed improved stability and reduced cytotoxicity compared to unmodified counterparts, demonstrating the potential for biomedical applications such as MRI contrast agents and targeted drug delivery systems .
-
Case Study on Drug Delivery Vectors
- Research conducted on amine-modified poly(vinyl alcohol) (PVA) polymers demonstrated that incorporating 1-propanamine derivatives significantly improved the efficiency of siRNA delivery into cells. The study concluded that these modifications enhanced the protection of siRNA from enzymatic degradation while facilitating cellular uptake, showcasing their potential in gene therapy applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Silylated Propanamine Derivatives
Key Findings :
Functional Group Impact: The triethoxysilyl group (-Si(OCH2CH3)3) in 1-Propanamine, 3-(triethoxysilyl)- enhances hydrolytic stability compared to alkylsilyl groups, making it suitable for surface functionalization in materials science . The fluorodimethylsilyl group (-Si(CH3)2F) in 3-Aminopropyldimethylfluorosilane increases electrophilicity, leading to rapid reactivity with moisture (e.g., forming Si-OH bonds) .
Toxicity and Safety: The triethylsilyl analog (3-(triethylsilyl)-1-propanamine) exhibits significant toxicity (ipr-mus LD50: 90 mg/kg), suggesting that alkylsilyl derivatives may pose higher biological risks compared to alkoxysilyl variants . No toxicity data are available for the target compound, but its structural similarity to triethylsilyl derivatives warrants caution in handling.
Industrial Applications: 1-Propanamine, 3-(triethoxysilyl)- is widely used as a coupling agent in polymers and composites due to its ability to form covalent bonds with inorganic surfaces . Fluorinated silyl amines (e.g., 3-Aminopropyldimethylfluorosilane) are employed in specialty coatings and electronics for their low surface energy and thermal stability .
Critical Analysis of Discrepancies :
- The absence of direct data for 1-Propanamine, 3-(diethylmethylsilyl)- necessitates extrapolation from analogs. For example, its hydrolytic stability likely falls between triethoxysilyl (high stability) and fluorodimethylsilyl (low stability) derivatives.
- Toxicity predictions remain speculative; triethylsilyl derivatives are more toxic than triethoxysilyl ones, but substituent size (diethylmethyl vs. triethyl) may modulate this effect .
Preparation Methods
Temperature and Solvent Effects
| Parameter | Hydrosilylation | Nucleophilic Substitution |
|---|---|---|
| Optimal Temp. | 60–80°C | 0–25°C |
| Solvent | Toluene | Tetrahydrofuran |
| Yield | 85–90% | 70–75% |
-
Elevated temperatures accelerate hydrosilylation but risk thermal decomposition of the silane.
-
Lower temperatures in substitution reactions minimize side reactions but prolong reaction times.
Catalytic Systems
Hydrosilylation :
-
Speier’s Catalyst : 0.5 mol% loading achieves 88% yield in 6 hours.
-
Rhodium Complexes : Less common due to higher cost but suppress isomerization.
Substitution :
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances amine nucleophilicity, improving yields to 78%.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability:
Continuous-Flow Hydrosilylation
-
Reactor Design : Tubular reactors with platinum-coated surfaces ensure efficient mixing and heat dissipation.
-
Throughput : 50–100 kg/hour with >90% conversion.
-
Downstream Processing : Distillation under reduced pressure (10–20 mmHg) isolates the product at 95% purity.
Characterization and Quality Control
Post-synthesis analysis ensures product integrity:
Spectroscopic Techniques
Purity Assessment
-
Gas chromatography (GC) with flame ionization detection confirms >98% purity.
-
Karl Fischer titration ensures moisture content <0.1%.
Q & A
Basic: What synthetic routes are recommended for preparing 1-Propanamine, 3-(diethylmethylsilyl)-?
Methodological Answer:
Silylation of 3-aminopropanol or its derivatives using diethylmethylsilyl chloride under anhydrous conditions is a plausible approach. A typical protocol involves:
- Reacting the amine precursor with the silyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification via vacuum distillation or column chromatography to isolate the product.
- Validation using FT-IR (to confirm Si-O/N bonds) and H/C NMR (to verify silyl group integration and absence of unreacted starting materials) .
Basic: How can the purity and structural integrity of this compound be assessed?
Methodological Answer:
- GC-MS : Quantify purity by comparing retention times and mass spectra against standards. Fragmentation patterns should align with the molecular weight (estimated ~215–230 g/mol based on analogs) .
- NMR Spectroscopy : Use Si NMR to confirm the silyl group’s chemical environment (e.g., δ −10 to +20 ppm for alkylsilyl amines) .
- Elemental Analysis : Verify C, H, N, and Si content within ±0.3% of theoretical values .
Advanced: What experimental precautions prevent hydrolysis of the diethylmethylsilyl group during reactions?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid moisture-induced hydrolysis .
- Anhydrous Solvents : Use freshly distilled THF or toluene with molecular sieves.
- Low-Temperature Storage : Store the compound at −20°C in sealed, desiccated containers to minimize degradation .
- Kinetic Monitoring : Track hydrolysis rates via HPLC (C18 columns, UV detection at 200–220 nm) under varying pH and humidity conditions .
Advanced: How does the diethylmethylsilyl moiety influence surface modification applications compared to triethoxysilyl analogs?
Methodological Answer:
- Steric Effects : The bulkier diethylmethylsilyl group reduces surface grafting density but enhances hydrolytic stability compared to triethoxysilyl groups, which form more reactive silanol intermediates .
- Electronic Effects : Electron-donating alkyl groups on silicon may alter interfacial charge distribution, affecting adsorption kinetics on polar substrates (e.g., silica).
- Experimental Validation : Use XPS to compare surface Si atomic% and contact angle measurements to assess hydrophobicity post-modification .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.
- Ventilation : Use a fume hood due to potential amine volatility and irritancy .
- Spill Management : Neutralize spills with absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced: What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model silyl group interactions with metal centers (e.g., Pd, Pt).
- Molecular Dynamics : Simulate adsorption behavior on nanoparticle surfaces using force fields like OPLS-AA .
- Experimental Cross-Check : Compare computational results with TGA-MS data to validate thermal stability and decomposition pathways .
Basic: What spectroscopic signatures distinguish this compound from related silylated amines?
Methodological Answer:
- H NMR : Look for split peaks near δ 0.5–1.5 ppm (Si-CH2 and CH3 groups) and δ 2.6–3.0 ppm (NH2 adjacent to Si).
- Raman Spectroscopy : Identify Si-C stretching modes at 600–700 cm⁻¹ and Si-O (if present) at 1000–1100 cm⁻¹ .
- High-Resolution MS : Confirm molecular ion [M+H] with <2 ppm error using TOF-MS .
Advanced: How can this compound be functionalized for use in polymer composites?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
